molecular formula C6H15N3 B042578 N-(2-Aminoethyl)piperazine CAS No. 140-31-8

N-(2-Aminoethyl)piperazine

Cat. No. B042578
Key on ui cas rn: 140-31-8
M. Wt: 129.2 g/mol
InChI Key: IMUDHTPIFIBORV-UHFFFAOYSA-N
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Patent
US05021482

Procedure details

and 421 g triethylenetetraamine (equivalent weight 39.5; 10.7 equivalents) under a nitrogen atmosphere. The reactants were stirred by an agitator provided in the reactor and heated. As soon as water of condensation appeared in the reactor, the nitrogen gas supply was stopped and the temperature increased to bring the reaction mixture to reflux. The reaction was allowed to continue at a reflux temperature of between 190° C. and 250° C. at atmospheric pressure. The acid value of the reaction mixture was monitored and upon reaching an acid value of 2, the reactor was subjected to a mild vacuum. This was continued until the reaction pressure was reduced to 5 mm Hg. The reaction was continued at these thermodynamic conditions, 190° C. to 250° C. and 5 mm Hg, until the reaction mixture acid value dropped below 1.0.. At that time the reactor was cooled to 150° C., atmospheric pressure was reinstituted, by the addition of nitrogen gas, and Hisol (Ashland Oil Co., highly aromatic solvent) was added to acceptable handling viscosity. The addition of the Hisol permitted cooling of the reaction mixture to ambient temperature. The product of this reaction was a liquid weighing 9,520 g.
Quantity
421 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][NH2:10].N[C@H](CO)CC1N=CNC=1>O>[NH2:10][CH2:9][CH2:8][N:7]1[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
421 g
Type
reactant
Smiles
NCCNCCNCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC1=CNC=N1)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC1=CNC=N1)CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The reactants were stirred by an agitator
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided in the reactor
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
the temperature increased
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
to continue at a reflux temperature of between 190° C. and 250° C. at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
This was continued until the reaction pressure
CUSTOM
Type
CUSTOM
Details
was continued at these thermodynamic conditions, 190° C. to 250° C. and 5 mm Hg, until the reaction mixture acid value
ADDITION
Type
ADDITION
Details
dropped below 1.0
ADDITION
Type
ADDITION
Details
, highly aromatic solvent) was added to acceptable handling viscosity
TEMPERATURE
Type
TEMPERATURE
Details
permitted cooling of the reaction mixture to ambient temperature

Outcomes

Product
Name
Type
Smiles
NCCN1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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